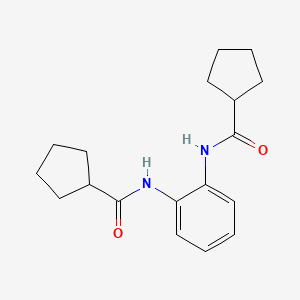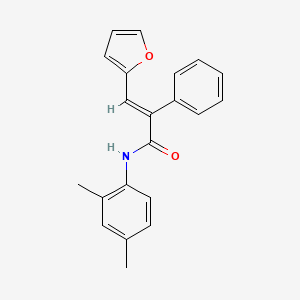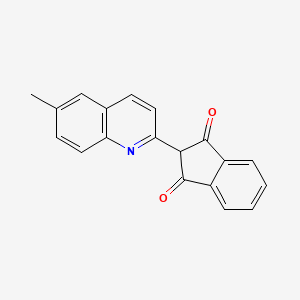
N,N'-1,2-phenylenedicyclopentanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N'-1,2-phenylenedicyclopentanecarboxamide, also known as DPCPX, is a selective antagonist for the A1 adenosine receptor. It is a chemical compound that is commonly used in scientific research for its ability to selectively block the A1 adenosine receptor.
Mécanisme D'action
N,N'-1,2-phenylenedicyclopentanecarboxamide selectively binds to the A1 adenosine receptor and blocks the binding of adenosine. The A1 adenosine receptor is a G protein-coupled receptor that is widely distributed in the body. Activation of the A1 adenosine receptor leads to a decrease in cAMP levels, which leads to a decrease in intracellular calcium levels and a decrease in the release of neurotransmitters.
Biochemical and Physiological Effects:
N,N'-1,2-phenylenedicyclopentanecarboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to decrease heart rate and blood pressure, decrease the release of neurotransmitters in the brain, and decrease the production of cytokines by immune cells. N,N'-1,2-phenylenedicyclopentanecarboxamide has also been shown to have a protective effect on the heart during ischemia-reperfusion injury.
Avantages Et Limitations Des Expériences En Laboratoire
N,N'-1,2-phenylenedicyclopentanecarboxamide is a highly selective antagonist for the A1 adenosine receptor, which makes it a valuable tool for studying the role of the A1 adenosine receptor in various physiological and pathological conditions. However, one limitation of N,N'-1,2-phenylenedicyclopentanecarboxamide is that it is not very soluble in water, which can make it difficult to use in certain experimental settings.
Orientations Futures
There are a number of future directions for research involving N,N'-1,2-phenylenedicyclopentanecarboxamide. One area of research is the role of the A1 adenosine receptor in the development and progression of various diseases, such as cardiovascular disease and cancer. Another area of research is the development of new drugs that target the A1 adenosine receptor. Finally, there is a need for further research to understand the biochemical and physiological effects of N,N'-1,2-phenylenedicyclopentanecarboxamide in different experimental settings.
Conclusion:
In conclusion, N,N'-1,2-phenylenedicyclopentanecarboxamide is a valuable tool for studying the A1 adenosine receptor in various physiological and pathological conditions. Its selective binding to the A1 adenosine receptor makes it a useful tool for investigating the role of this receptor in different diseases and conditions. While there are some limitations to its use in certain experimental settings, N,N'-1,2-phenylenedicyclopentanecarboxamide remains an important compound for scientific research.
Méthodes De Synthèse
The synthesis of N,N'-1,2-phenylenedicyclopentanecarboxamide involves the reaction of cyclopentanone with benzaldehyde to form 1,2-diphenylcyclopentene. This compound is then reacted with phosgene to form the corresponding acid chloride, which is then reacted with N,N-dimethylformamide to form N,N'-1,2-phenylenedicyclopentanecarboxamide.
Applications De Recherche Scientifique
N,N'-1,2-phenylenedicyclopentanecarboxamide is widely used in scientific research as a tool to study the A1 adenosine receptor. It is commonly used to investigate the role of the A1 adenosine receptor in various physiological and pathological conditions. N,N'-1,2-phenylenedicyclopentanecarboxamide has been used to study the effects of adenosine on the cardiovascular system, the central nervous system, and the immune system.
Propriétés
IUPAC Name |
N-[2-(cyclopentanecarbonylamino)phenyl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c21-17(13-7-1-2-8-13)19-15-11-5-6-12-16(15)20-18(22)14-9-3-4-10-14/h5-6,11-14H,1-4,7-10H2,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTIKOUBVJTZHDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=CC=CC=C2NC(=O)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Cyclopentaneamidophenyl)cyclopentanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![phenyl 3-[(4-formylphenoxy)methyl]benzoate](/img/structure/B5781200.png)



![N-[2-(dimethylamino)ethyl]-N'-(2-methoxyphenyl)thiourea](/img/structure/B5781245.png)
![2,3-dimethoxybenzaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5781246.png)
![2-(2,4-dichlorophenoxy)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B5781259.png)
![1-[(3-methoxyphenoxy)acetyl]piperidine](/img/structure/B5781270.png)

![1-[(4-isopropylphenoxy)acetyl]-4-methylpiperidine](/img/structure/B5781286.png)
![N-(4-fluorophenyl)-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetamide](/img/structure/B5781294.png)
